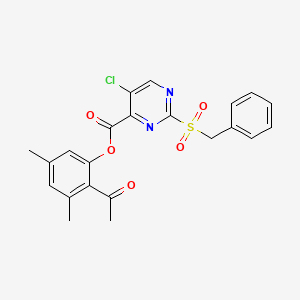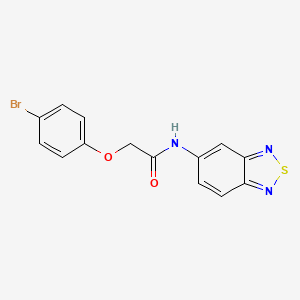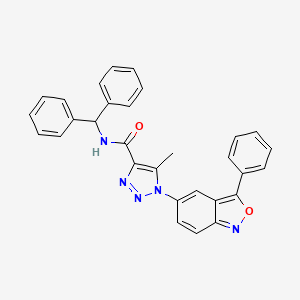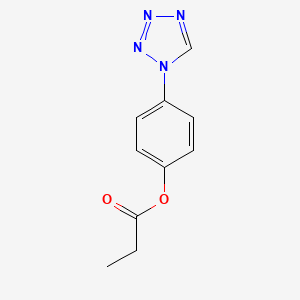![molecular formula C19H16N4O5 B11320279 N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11320279.png)
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide: is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a triazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with appropriate amines.
Coupling Reactions: The final step involves coupling the benzodioxole and triazine intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated triazine derivatives.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers or organic electronic materials.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of fluorescent probes for imaging applications.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
作用机制
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound could modulate signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular activity.
相似化合物的比较
- N-(1,3-benzodioxol-5-yl)-2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
Uniqueness:
- Structural Features: The presence of the methoxy group in N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide distinguishes it from its analogs, potentially altering its reactivity and interaction with biological targets.
- Reactivity: The methoxy group can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C19H16N4O5 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C19H16N4O5/c1-26-14-5-2-12(3-6-14)15-9-20-23(19(25)22-15)10-18(24)21-13-4-7-16-17(8-13)28-11-27-16/h2-9H,10-11H2,1H3,(H,21,24) |
InChI 键 |
LCIPDHIBKOFRKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11320200.png)
![2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11320205.png)



![N-phenyl-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11320231.png)

![N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11320253.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11320260.png)



![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11320278.png)
![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11320280.png)
